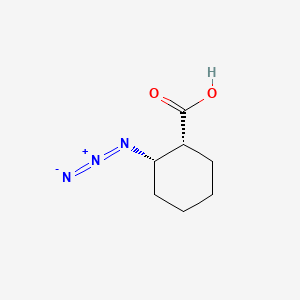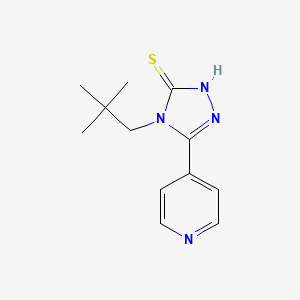
4-Neopentyl-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Neopentyl-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a triazole ring substituted with a neopentyl group and a pyridinyl group, which imparts distinct chemical properties.
Métodos De Preparación
The synthesis of 4-Neopentyl-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a triazole precursor in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity .
Análisis De Reacciones Químicas
4-Neopentyl-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding thiols or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or triazole rings, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., H₂O₂), reducing agents (e.g., NaBH₄), and alkylating agents (e.g., methyl iodide).
Aplicaciones Científicas De Investigación
4-Neopentyl-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mecanismo De Acción
The mechanism by which 4-Neopentyl-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding or π-π interactions, while the neopentyl and pyridinyl groups can enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparación Con Compuestos Similares
When compared to similar compounds, 4-Neopentyl-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol stands out due to its unique substitution pattern. Similar compounds include:
4-Neopentyl-5-(pyridin-3-yl)-4h-1,2,4-triazole-3-thiol: Differing by the position of the pyridinyl group, which can affect its chemical reactivity and biological activity.
4-Neopentyl-5-(pyridin-2-yl)-4h-1,2,4-triazole-3-thiol: Another positional isomer with distinct properties.
4-Neopentyl-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-amine: Substitution of the thiol group with an amine group, leading to different chemical and biological behaviors.
Propiedades
Fórmula molecular |
C12H16N4S |
|---|---|
Peso molecular |
248.35 g/mol |
Nombre IUPAC |
4-(2,2-dimethylpropyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H16N4S/c1-12(2,3)8-16-10(14-15-11(16)17)9-4-6-13-7-5-9/h4-7H,8H2,1-3H3,(H,15,17) |
Clave InChI |
FPXAAGLHQDKSJD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CN1C(=NNC1=S)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(hydroxyamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13481471.png)
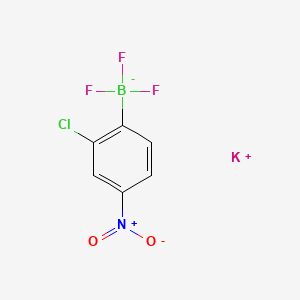
![1-[5-Bromo-2-(trifluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13481487.png)
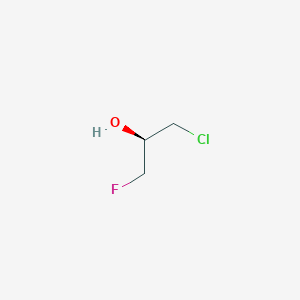
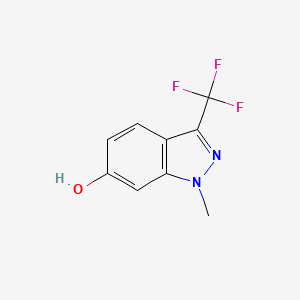
![rel-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13481522.png)
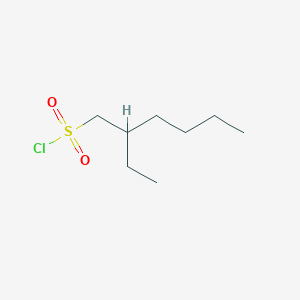
![2-[5-(2-ethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13481525.png)
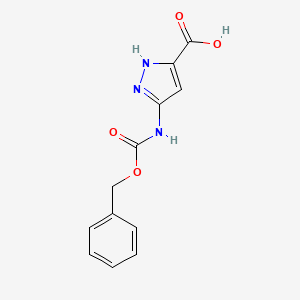
![6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline](/img/structure/B13481554.png)
![{5-Azaspiro[2.3]hexan-1-yl}methanol](/img/structure/B13481555.png)

